Einecs 270-171-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68412-15-7 |

|---|---|

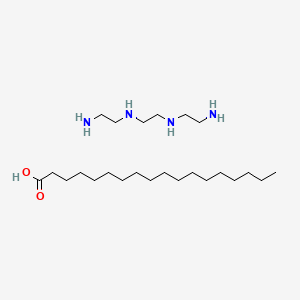

Molecular Formula |

C24H54N4O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H18N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3-9-5-6-10-4-2-8/h2-17H2,1H3,(H,19,20);9-10H,1-8H2 |

InChI Key |

AHDOGNDVBRYQHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Einecs 270-171-6: A Core Substance in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of the chemical substance identified by Einecs number 270-171-6. This substance is chemically defined as the reaction products of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol. It belongs to the class of amidoamines, which are known for their surfactant properties and are utilized in various industrial and commercial applications, including as cleaning agents. This document collates available data on its chemical and physical properties, toxicological profile, and relevant experimental protocols.

Core Properties and Identification

The substance Einecs 270-171-6 is a complex reaction mixture, which is reflected in its UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) status under some regulatory frameworks.

| Identifier | Value |

| Einecs Number | 270-171-6 |

| Chemical Name | Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol |

| CAS Number | 68815-50-9 |

| Molecular Formula | C18H36O2.C4H12N2O |

| Molecular Weight | 388.63 g/mol |

Physicochemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Solubility | Expected to have surfactant properties, indicating some solubility in both aqueous and organic media. |

| Vapor Pressure | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Toxicological Profile

The primary hazards associated with this compound are skin and eye irritation.

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2[1] |

| Eye Irritation | Category 1 (Serious eye damage) / Category 2 (Eye irritation)[1] |

Mechanism of Irritation

Amidoamine surfactants, as a class, are known to interact with the stratum corneum of the skin. Their mechanism of irritation is believed to involve the disruption of the lipid bilayer and interaction with skin proteins, leading to increased transepidermal water loss and the penetration of the substance into deeper skin layers. This can trigger an inflammatory response, resulting in erythema (redness) and edema (swelling).[2][3]

Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been elucidated in the available scientific literature. However, as surface-active agents, amidoamine surfactants can interact with cell membranes. This interaction can lead to changes in membrane fluidity and permeability, which may, in turn, affect various cellular signaling processes that are dependent on membrane integrity and the function of membrane-bound proteins.[4][5][6][7] It is plausible that the irritant effects of this substance are mediated by the activation of inflammatory signaling pathways in skin cells, such as the release of cytokines and other inflammatory mediators, as a response to cellular stress caused by membrane disruption.

Hypothesized mechanism of irritation for amidoamine surfactants.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and toxicological testing of this compound are provided below. These are based on established methodologies for similar substances.

Synthesis of Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol

This protocol describes a general procedure for the amidation of a fatty acid with an aminoalcohol.

General workflow for the synthesis of fatty acid amidoamines.

Methodology:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet, charge octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol in a desired molar ratio (typically with a slight excess of the amine).[8]

-

Reaction Conditions: Heat the mixture under a nitrogen blanket to a temperature of 130-160°C. The reaction is a condensation reaction that forms an amide linkage and releases water.[8]

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 2 mgKOH/g).[8]

-

Purification: Once the reaction is complete, the product can be purified to remove any unreacted starting materials or byproducts. This may involve vacuum distillation.[9]

Toxicological Testing: Acute Dermal Irritation (based on OECD Guideline 404)

This protocol outlines the steps for assessing the dermal irritation potential of the substance.[10][11][12][13][14]

Workflow for Acute Dermal Irritation Testing (OECD 404).

Methodology:

-

Animal Model: The albino rabbit is the recommended model.[14]

-

Test Substance Application: Apply 0.5 mL of the undiluted liquid substance to a small area (approximately 6 cm²) of the clipped, intact skin.

-

Exposure: Cover the application site with a gauze patch and secure it with tape for a 4-hour exposure period.

-

Observation: After 4 hours, remove the patch and wash the area to remove any residual test substance. Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]

-

Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of the skin reactions.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Toxicological Testing: Acute Eye Irritation (based on OECD Guideline 405)

This protocol describes the procedure for evaluating the potential of a substance to cause eye irritation or damage.[15][16][17][18]

Workflow for Acute Eye Irritation Testing (OECD 405).

Methodology:

-

Animal Model: The albino rabbit is the recommended model.

-

Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup and instill 0.1 mL of the liquid substance into the conjunctival sac. The other eye serves as a control.

-

Observation: Examine the treated eye for ocular reactions at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Score the degree of corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) using a standardized scoring system.

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Analytical Methods for Amidoamine Surfactants

A variety of analytical techniques can be employed to characterize and quantify amidoamine surfactants.

Methodology:

-

Titration: Nonaqueous titration can be used to determine the free amine and/or free carboxylic acid content, which is useful for monitoring the synthesis reaction and for quality control.[19]

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture. A reverse-phase C18 column is often suitable.[20][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components or after derivatization, GC-MS can provide detailed structural information and quantification.[19]

-

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide and hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound.

-

Conclusion

This compound, the reaction product of octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol, is an amidoamine surfactant with applications as a cleaning agent. Its primary toxicological concerns are skin and eye irritation. While specific quantitative data for this substance are limited, this guide provides a framework for its synthesis, analysis, and toxicological evaluation based on established methods for similar compounds. Further research is warranted to fully characterize its physicochemical properties and to elucidate its specific interactions with biological systems, including its effects on cellular signaling pathways.

References

- 1. Octadecanoic acid, reaction products with 2-((2-aminoethyl)amino)ethanol and urea | C23H52N4O4 | CID 163228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biosurfactants and surfactants interacting with membranes and proteins: Same but different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Effects of Surfactants on Extracellular Polymeric Substances [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102093240A - Synthesis method of fatty acid monoethanal acid amide - Google Patents [patents.google.com]

- 9. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. episkin.com [episkin.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process - Google Patents [patents.google.com]

- 20. CN106770762B - The detection method of free amine content in fattyamidopropyl betaine - Google Patents [patents.google.com]

- 21. DSpace [helda.helsinki.fi]

Chemical structure of Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized

An In-depth Technical Guide to the Synthesis and Characterization of Quaternized Octadecanoic Acid-Triethanolamine Esters

Introduction

Quaternized fatty acid triethanolamine ester salts, commonly referred to as "esterquats," are a significant class of cationic surfactants.[1] Their excellent softening performance and favorable ecotoxicological profile have led to their widespread use, particularly in fabric softeners and personal care products.[1][2] This guide provides a detailed technical overview of the synthesis of a specific esterquat derived from octadecanoic acid (stearic acid), triethanolamine, and quaternized with dimethyl sulfate. It covers the chemical structures, reaction pathways, experimental protocols, and analytical characterization methods relevant to researchers and professionals in drug development and chemical sciences.

Chemical Structures and Reaction Pathway

The synthesis of the target esterquat is a two-stage process: (1) the esterification of octadecanoic acid with triethanolamine to form an intermediate esteramine, and (2) the subsequent quaternization of the tertiary amine group with dimethyl sulfate.[3][4]

-

Reactants :

-

Octadecanoic Acid (Stearic Acid) : A saturated fatty acid with the chemical formula C₁₈H₃₆O₂.

-

Triethanolamine (TEA) : A tertiary amine with three hydroxyl groups (N(CH₂CH₂OH)₃).

-

Dimethyl Sulfate (DMS) : A powerful methylating agent ((CH₃)₂SO₄) used for the quaternization step.[3]

-

-

Reaction Process :

-

Step 1: Esterification : Octadecanoic acid reacts with one or more of the hydroxyl groups of triethanolamine to form ester linkages. This reaction is typically conducted at high temperatures to remove the water byproduct and drive the reaction to completion.[5] Depending on the molar ratio of the reactants, a mixture of mono-, di-, and tri-esters of triethanolamine is formed.[4][6]

-

Step 2: Quaternization : The resulting tertiary esteramine is then reacted with dimethyl sulfate. The DMS methylates the nitrogen atom of the triethanolamine backbone, creating a quaternary ammonium salt, which imparts a permanent positive charge to the molecule.[3][4]

-

The overall reaction scheme is a complex process resulting in a mixture of quaternized ester compounds, the composition of which is determined by the initial reaction conditions.

Experimental Protocols

The following protocols are generalized from common laboratory and industrial synthesis methods.

Protocol 1: Esterification of Octadecanoic Acid with Triethanolamine

Objective: To synthesize a mixture of octadecanoyl triethanolamine esters (esteramines).

Materials:

-

Octadecanoic acid (Stearic Acid)

-

Triethanolamine (TEA)

-

Catalyst (e.g., hypophosphorous acid, p-toluenesulfonic acid)[1][6]

-

Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal.

Procedure:

-

Charge the reaction vessel with the desired molar ratio of octadecanoic acid and triethanolamine. Molar ratios can range from 1.1:1 to 3.3:1 (acid:amine) depending on the desired average degree of esterification.[1][6]

-

Add the catalyst (e.g., 0.1% by weight of the reactants).[6]

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the mixture gradually to the reaction temperature, typically between 140°C and 200°C.[6][7]

-

Maintain the temperature and apply a vacuum to facilitate the removal of water formed during the reaction, which drives the esterification forward.[4]

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., < 5 mg KOH/g).[1]

-

Once complete, cool the resulting esteramine mixture under a nitrogen blanket before proceeding to the next step.

Protocol 2: Quaternization with Dimethyl Sulfate

Objective: To quaternize the esteramine intermediate to produce the final esterquat.

Materials:

-

Esteramine from Protocol 1

-

Dimethyl Sulfate (DMS)

-

Reaction vessel with a stirrer, thermometer, and addition funnel.

Procedure:

-

The esteramine product is typically heated to 45-60°C.[1][4] If a solvent is used, the esteramine is first dissolved in it.

-

Slowly add dimethyl sulfate to the stirred esteramine via an addition funnel. The molar ratio of esteramine to DMS is typically around 1:0.95.[3]

-

The quaternization reaction is exothermic; maintain the temperature within a controlled range (e.g., 45-50°C) throughout the addition of the alkylating agent.[4]

-

After the addition is complete, continue stirring the mixture at the reaction temperature until the reaction is complete.

-

Monitor the reaction progress by determining the amine value or cationic content of the mixture. The reaction is complete when the amine value is ≤ 5 mg KOH/g.[4][7]

-

The final product is the quaternized esterquat, which can be used as is or further formulated.

Data Presentation

The following tables summarize quantitative data derived from various synthesis studies.

Table 1: Optimized Conditions for Esterification

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 140 - 200 °C | [6][7] |

| Molar Ratio (Acid:TEA) | 3.3 : 1.0 (for tri-ester) | [6] |

| Molar Ratio (Acid:TEA) | 1.2 : 1.0 to 2.2 : 1.0 | [1] |

| Catalyst Dosage | 0.1% (w/w) | [6] |

| Result |

| Product Composition | 97.06% tri-ester |[6] |

Table 2: Conditions for Quaternization and Overall Yield

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 45 - 50 °C | [4] |

| Molar Ratio (Ester:DMS) | 1 : 0.95 | [3] |

| Solvent | Isopropanol | [3] |

| Result | ||

| Maximum Yield | 53.0 ± 1% | [3] |

| Cationic Content | ~48.0% (max) |[3] |

Analytical Characterization

A suite of analytical techniques is employed to verify the structure and purity of the synthesized esterquat.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the ester linkage (C=O stretching band) and the presence of the quaternary ammonium group.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the esterification and the methylation of the nitrogen atom.[7][8]

-

High-Performance Liquid Chromatography (HPLC): Allows for the quantitative determination of the mono-, di-, and tri-ester content in the final product mixture.[5]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm their identity.[8]

-

Titration Methods:

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthesis workflow for the production of quaternized esterquats.

References

- 1. EP0689533B1 - Method of preparing colour- and odour-stable quaternary fatty-acid triethanolamine ester salts - Google Patents [patents.google.com]

- 2. haoyuechemical.com [haoyuechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. ijastnet.com [ijastnet.com]

- 5. data.epo.org [data.epo.org]

- 6. STEARIC ACID TEA - Ataman Kimya [atamanchemicals.com]

- 7. Synthesis and Performance Properties of Cationic Fabric Softeners Derived from Free Fatty Acid of Tallow Fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, antimicrobial and biofilm inhibitory studies of new esterquats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Characterization of Poly(N-vinylpyrrolidone-co-2-(dimethylamino)ethyl methacrylate) (CAS 68412-15-7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 68412-15-7 is identified as a statistical copolymer of N-vinylpyrrolidone (NVP) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). This versatile copolymer, hereafter referred to as P(NVP-co-DMAEMA), finds applications in various fields, including pharmaceuticals and personal care products, owing to its biocompatibility, pH-responsiveness, and tunable thermal properties. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical characteristics of this copolymer, with a focus on the data and experimental methodologies relevant to its synthesis and analysis. As specific spectroscopic peak lists for the copolymer are highly dependent on its molecular weight and monomer composition, this guide presents the detailed spectroscopic data of its constituent monomers and outlines the characterization techniques employed for the resulting polymer.

Monomer Spectroscopic Data

The confirmation of the incorporation of NVP and DMAEMA into the copolymer backbone is typically achieved by comparing the spectroscopic signatures of the polymer with those of the individual monomers. The characteristic signals of the vinyl groups in the monomers are expected to disappear or significantly reduce upon successful polymerization.

N-Vinyl-2-pyrrolidone (NVP)

CAS Number: 88-12-0

Molecular Formula: C₆H₉NO

Molecular Weight: 111.14 g/mol

Table 1: Spectroscopic Data for N-Vinyl-2-pyrrolidone (NVP)

| Spectroscopic Technique | Data Highlights | Reference |

| ¹H NMR (in CDCl₃) | Signals corresponding to the vinyl protons (CH=CH₂) and the protons of the pyrrolidone ring. | [1] |

| Infrared (IR) (liquid film) | Characteristic peaks for the C=O (amide) and C=C (vinyl) stretching vibrations. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of NVP. | [3] |

2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

CAS Number: 2867-47-2

Molecular Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol

Table 2: Spectroscopic Data for 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

| Spectroscopic Technique | Data Highlights | Reference |

| ¹H NMR (90 MHz in CDCl₃) | Signals for the vinyl protons, the methyl group on the double bond, the methylene groups of the ethyl chain, and the N-methyl groups. | [4] |

| Infrared (IR) | Characteristic absorption bands for the C=O (ester) and C=C (vinyl) functional groups. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight of DMAEMA. | [6] |

Copolymer Characterization

The properties of P(NVP-co-DMAEMA) are influenced by its molecular weight, monomer composition, and the method of synthesis. Various analytical techniques are employed to characterize these properties.

Polymer Synthesis

A common and controlled method for synthesizing P(NVP-co-DMAEMA) is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7] This technique allows for the preparation of copolymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of NVP and DMAEMA [7]

-

Monomer and RAFT Agent Preparation: NVP and DMAEMA monomers are purified prior to use. A suitable RAFT agent, such as [(O-ethylxanthyl)methyl]benzene, is chosen.

-

Polymerization Setup: The polymerization is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable solvent.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.

-

Reaction: The mixture is heated to a specific temperature to initiate polymerization and allowed to react for a predetermined time to achieve the desired conversion.

-

Termination and Purification: The polymerization is terminated, and the resulting copolymer is purified, often by precipitation in a non-solvent, to remove unreacted monomers and other impurities.

Figure 1: Generalized workflow for the synthesis of P(NVP-co-DMAEMA) via RAFT polymerization.

Spectroscopic Analysis of the Copolymer

The successful synthesis of the P(NVP-co-DMAEMA) copolymer is confirmed by spectroscopic analysis.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the copolymer will show broad peaks corresponding to the protons of the polymer backbone and the side chains of both NVP and DMAEMA units. The characteristic sharp peaks of the vinyl protons from the monomers will be absent. The ratio of the integrated peak areas of the protons from the NVP and DMAEMA units can be used to determine the copolymer composition.

-

FTIR Spectroscopy: The FTIR spectrum of the copolymer will display the characteristic absorption bands of the functional groups present in both monomer units. This includes the C=O stretching vibration of the amide group from NVP and the C=O stretching vibration of the ester group from DMAEMA. The disappearance of the C=C stretching band from the monomers confirms polymerization.

Thermal Properties

The thermal behavior of P(NVP-co-DMAEMA) is a critical parameter for its application and is typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 3: Thermal Analysis Data for P(NVP-co-DMAEMA)

| Thermal Analysis Technique | Key Findings | Reference |

| Differential Scanning Calorimetry (DSC) | The glass transition temperature (Tg) of the copolymer is dependent on its composition. The Tg values can be measured to understand the polymer's physical state at different temperatures. | [7] |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and decomposition profile of the copolymer. The degradation of P(NVP-co-DMAEMA) typically occurs in multiple stages. | [8] |

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried copolymer is placed in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

-

DSC Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature to determine the glass transition temperature.

-

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature. This provides data on the decomposition temperatures and the amount of residual mass.

Figure 2: Logical relationship of thermal analysis techniques for P(NVP-co-DMAEMA).

Conclusion

This technical guide has summarized the key spectroscopic and physicochemical data for the copolymer P(NVP-co-DMAEMA) (CAS 68412-15-7). While specific spectral data for the copolymer itself is variable, a thorough understanding of the spectroscopic properties of its constituent monomers, N-vinylpyrrolidone and 2-(dimethylamino)ethyl methacrylate, is crucial for its characterization. The provided experimental protocols for synthesis and thermal analysis offer a foundational methodology for researchers and professionals working with this important polymer. The successful characterization of P(NVP-co-DMAEMA) relies on a combination of spectroscopic and thermal analysis techniques to ensure the desired composition, structure, and properties for its intended application.

References

- 1. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. N-Vinyl-2-pyrrolidone(88-12-0) MS spectrum [chemicalbook.com]

- 4. 2-(Dimethylamino)ethyl methacrylate(2867-47-2) 1H NMR [m.chemicalbook.com]

- 5. 2-(Dimethylamino)ethyl methacrylate(2867-47-2) IR Spectrum [m.chemicalbook.com]

- 6. 2-(Dimethylamino)ethyl methacrylate(2867-47-2) MS [m.chemicalbook.com]

- 7. Statistical copolymers of N‐vinylpyrrolidone and 2‐(dimethylamino)ethyl methacrylate via RAFT: Monomer reactivity ratios, thermal properties, and kinetics of thermal decomposition | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Characteristics of EINECS 270-171-6

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the substance identified by EINECS number 270-171-6. This substance is chemically defined as the reaction products of octadecanoic acid with triethylenetetramine, with the corresponding CAS number 68412-15-7. It is important for researchers and professionals in drug development and other scientific fields to understand that this substance is classified as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). This classification highlights the inherent variability in its composition, which can influence its physical and chemical properties.

The primary applications of this substance are as a versatile ashless rust inhibitor in various industrial lubricants, including R&O, hydraulic, turbine, and circulating oils. It is also utilized as an additive in drilling fluids for both off-shore and on-shore well operations.[1][2]

Chemical Identity

Due to its nature as a complex reaction mixture, a single, definitive chemical structure and molecular formula for EINECS 270-171-6 cannot be assigned. The reaction between octadecanoic acid (stearic acid) and triethylenetetramine can result in a variety of amides, imidazolines, and other related compounds. The extent of reaction and the ratio of reactants will influence the final composition of the product.

However, various sources have reported different representative molecular formulas and weights, reflecting the complexity of this substance.

Physical and Chemical Properties

The physical and chemical data for this compound are not extensively documented for a single, pure compound due to its UVCB nature. The following tables summarize the available quantitative data, with notations indicating when the information pertains to a closely related substance.

Table 1: General Physical and Chemical Properties

| Property | Value | Source/Notes |

| EINECS Number | 270-171-6 | - |

| CAS Number | 68412-15-7 | - |

| Physical State | Liquid | Inferred from related products |

| Molecular Formula | C28H67N7O2 | Representative formula for a related complex[3] |

| C18H36O2.C6H18N4.C4H13N3 | Representative formula for a related complex[4] | |

| Molecular Weight | 533.877 g/mol | For C28H67N7O2[3] |

| 533.89 g/mol | For C18H36O2.C6H18N4.C4H13N3[4] |

Table 2: Thermal Properties

| Property | Value | Source/Notes |

| Boiling Point | 359.4 °C at 760 mmHg | Data for a related substance: Stearic acid diethylenetriamine and triethylenetetramine complex (CAS 68954-57-4)[3] |

| Flash Point | 162.4 °C | Data for a related substance: Stearic acid diethylenetriamine and triethylenetetramine complex (CAS 68954-57-4)[3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of viscous, complex substances like this compound are crucial for consistent and reliable data generation.

Determination of Boiling Point (Micro-Method)

Given the potentially high boiling point and the nature of the substance, a micro-boiling point determination method, such as the Thiele tube method, is appropriate.

Objective: To determine the boiling point of a small sample of a high-boiling liquid.

Apparatus:

-

Thiele tube

-

Thermometer (appropriate range)

-

Capillary tubes (sealed at one end)

-

Small rubber band or wire

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Sample of this compound

Procedure:

-

Attach a small test tube containing 0.5-1 mL of the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the sample test tube.

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube. The shape of the tube will ensure circulation of the heating oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record the temperature. For accuracy, repeat the determination.

Determination of Solubility

The solubility of fatty acid-amine reaction products can be complex, often exhibiting surfactant-like properties. A qualitative and semi-quantitative approach is outlined below.

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

Qualitative Assessment:

-

Place 1 mL of each solvent into separate, labeled test tubes.

-

Add a small, consistent amount (e.g., 10 mg) of the test substance to each tube.

-

Stopper the tubes and vortex for 1 minute.

-

Visually inspect for dissolution. Observe if the substance forms a clear solution, a cloudy dispersion, or remains as a separate phase.

-

Record the observations as soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Assessment (for solvents showing some solubility):

-

Accurately weigh a series of increasing amounts of the test substance into labeled test tubes (e.g., 10 mg, 50 mg, 100 mg, 500 mg, 1 g).

-

Add a fixed volume (e.g., 10 mL) of the chosen solvent to each tube.

-

Stopper and vortex each tube for a set amount of time (e.g., 5 minutes) at a controlled temperature.

-

Allow the tubes to stand and observe for any undissolved material.

-

The solubility can be reported as a range (e.g., between 10 g/L and 50 g/L).

-

Mandatory Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a UVCB substance like this compound.

Caption: Logical workflow for the characterization of a UVCB substance.

Hypothetical Signaling Pathway Inhibition

Given the use of fatty acid derivatives in biological research, the following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

The Synthesis of 2-Ethylhexyl 4-Methoxycinnamate (EINECS 270-171-6): A Technical Guide

An In-depth Examination of the Synthesis Pathways, Mechanisms, and Experimental Protocols for a Core UV Filter in the Pharmaceutical and Cosmetic Industries.

Introduction: 2-Ethylhexyl 4-methoxycinnamate, registered under EINECS number 270-171-6 and commonly known as octinoxate, is a widely utilized organic compound primarily serving as a UV-B filter in sunscreens and other personal care products to protect the skin from sun damage.[1][2][3] Its efficacy in absorbing UV-B radiation has made it a staple ingredient in formulations aiming to prevent sunburn and reduce the risk of skin cancer.[2][4] This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-ethylhexyl 4-methoxycinnamate, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development and cosmetic science.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of 2-ethylhexyl 4-methoxycinnamate can be achieved through several distinct chemical routes. The most prominent of these include transesterification, Claisen condensation, direct esterification, and palladium-catalyzed coupling reactions such as the Heck reaction.

Transesterification of Ethyl 4-Methoxycinnamate

A highly efficient method for producing 2-ethylhexyl 4-methoxycinnamate involves the transesterification of a simpler alkyl ester, such as ethyl 4-methoxycinnamate, with 2-ethylhexanol.[5][6] This acid-catalyzed reaction is driven to completion by using an excess of 2-ethylhexanol.

Reaction Mechanism: The reaction proceeds via a typical acid-catalyzed transesterification mechanism. The acidic catalyst protonates the carbonyl oxygen of the ethyl ester, increasing its electrophilicity. The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, and after proton transfer and elimination of ethanol, the desired 2-ethylhexyl ester is produced.

Experimental Protocol:

A mixture of ethyl 4-methoxycinnamate, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid is heated.[5] The reaction is typically carried out at elevated temperatures (around 150°C) with agitation.[5] The progress of the reaction can be monitored by techniques such as gas chromatography.[5] Upon completion, the excess 2-ethylhexanol and the catalyst are removed. The product is then purified by vacuum distillation.[5]

Quantitative Data Summary:

| Reactants | Catalyst | Temperature | Time | Conversion/Yield | Reference |

| Ethyl 4-methoxycinnamate, 2-ethylhexanol | p-Toluenesulfonic acid | 150°C | 6 h | 93% yield | [5][6] |

| Ethyl 4-methoxycinnamate, 2-ethylhexanol | Indion-130 (ion-exchange resin) | 100°C | - | Poor reaction rates | [5] |

Claisen Condensation

The direct synthesis of 2-ethylhexyl 4-methoxycinnamate can be attempted via a Claisen condensation reaction between anisaldehyde (4-methoxybenzaldehyde) and 2-ethylhexyl acetate.[5] However, this route is often plagued by side reactions, particularly the hydrolysis of the starting acetate and the product ester, leading to lower yields of the desired product.[5][6]

Reaction Mechanism: The Claisen condensation involves the base-catalyzed reaction between an ester (2-ethylhexyl acetate) and an aldehyde (anisaldehyde). A strong base, such as sodium metal, is used to deprotonate the α-carbon of the ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the α,β-unsaturated ester.

Experimental Protocol:

Anisaldehyde and 2-ethylhexyl acetate are reacted in the presence of a stoichiometric amount of sodium metal and a small amount of methanol as an initiator.[5] The reaction is typically carried out in a solvent like xylene at a controlled temperature (e.g., 28°C).[5] Post-reaction, the mixture is worked up by washing with a sodium carbonate solution and water to remove unreacted starting materials and byproducts.[5] The final product is purified by vacuum distillation.[5]

Quantitative Data Summary:

| Reactants | Base | Temperature | Overall Conversion of Anisaldehyde | Yield of 2-ethylhexyl 4-methoxycinnamate | Reference |

| Anisaldehyde, 2-ethylhexyl acetate | Sodium metal | 28°C | 89.7% | 43.4% | [5] |

Direct Esterification of 4-Methoxycinnamic Acid

Another viable pathway is the direct esterification of 4-methoxycinnamic acid with 2-ethylhexanol, typically catalyzed by an acid such as p-toluenesulfonic acid.[5]

Reaction Mechanism: This reaction follows the Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (2-ethylhexanol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and the elimination of a water molecule, the ester is formed.

Experimental Protocol:

4-methoxycinnamic acid is reacted with 2-ethylhexanol in the presence of a catalyst like p-toluenesulfonic acid. The reaction is heated, and the water formed as a byproduct is typically removed to drive the equilibrium towards the product side. The final product is isolated and purified, often through vacuum distillation.[5]

Heck Reaction

The Heck reaction provides a modern and efficient method for the synthesis of 2-ethylhexyl 4-methoxycinnamate. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloanisole (e.g., 4-bromoanisole or 4-iodoanisole) with 2-ethylhexyl acrylate.[7]

Reaction Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the insertion of the olefin (2-ethylhexyl acrylate) into the palladium-aryl bond. A β-hydride elimination then occurs to release the product and regenerate the palladium catalyst. A base is required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

A haloanisole, 2-ethylhexyl acrylate, a palladium catalyst (e.g., palladium acetate or Pd/C), a phosphine ligand (in some cases), and a base (e.g., triethylamine) are reacted in a suitable solvent.[7] The reaction is heated under an inert atmosphere.[7] After the reaction is complete, the product is isolated by extraction and purified by column chromatography or distillation.[8]

Quantitative Data Summary:

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4-Iodoanisole, 2-ethylhexyl acrylate | Pd(OAc)2, Ligand 1 | Triethylamine | Water | 40°C | 95% | [8] |

| p-Bromoanisole, 2-ethylhexyl acrylate | Pd/C | Triethylamine | Ionic Liquid | 110-115°C | 82% | [7] |

Cross Metathesis

A more recent and greener approach involves the cross-metathesis of trans-anethole with 2-ethylhexyl acrylate using a ruthenium-based catalyst, such as the nitro-Grela catalyst.[1][3] This method offers high efficiency and atom economy.

Reaction Mechanism: The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium catalyst, which facilitates the exchange of alkylidene fragments between the two olefin reactants.

Quantitative Data Summary:

| Reactants | Catalyst | Yield | Reference |

| trans-Anethole, 2-ethylhexyl acrylate | nitro-Grela catalyst | 86% | [1][3] |

Synthesis Pathway Diagrams

Caption: Major synthetic routes to 2-ethylhexyl 4-methoxycinnamate.

Experimental Workflow: Purification

A crucial step in the synthesis of 2-ethylhexyl 4-methoxycinnamate is the purification of the crude product to meet the stringent requirements for cosmetic and pharmaceutical applications. A general purification workflow is outlined below.

Caption: General purification workflow for 2-ethylhexyl 4-methoxycinnamate.

Conclusion

The synthesis of 2-ethylhexyl 4-methoxycinnamate can be accomplished through a variety of chemical transformations, each with its own set of advantages and disadvantages regarding yield, cost, and environmental impact. While traditional methods like transesterification and Claisen condensation are well-established, modern catalytic approaches such as the Heck reaction and cross-metathesis offer higher efficiency and selectivity. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity of the final product, and economic considerations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals engaged in the synthesis and development of this important UV-filtering agent.

References

- 1. 2-ETHYLHEXYL 4-METHOXYCINNAMATE - Ataman Kimya [atamanchemicals.com]

- 2. What is the mechanism of Octinoxate? [synapse.patsnap.com]

- 3. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 4. oully.com [oully.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. [PDF] An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry | Semantic Scholar [semanticscholar.org]

- 7. allindianpatents.com [allindianpatents.com]

- 8. chemicalbook.com [chemicalbook.com]

Solubility Profile of Einecs 270-171-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility profile of the chemical substance identified by Einecs number 270-171-6. The substance is chemically defined as the reaction products of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol. This complex mixture, primarily composed of fatty acid amides and esters, is of significant interest in various industrial and research applications, including formulation science and drug delivery. Understanding its solubility in different solvents is critical for its effective utilization and for the development of new applications.

Chemical Identity

-

Einecs Number: 270-171-6

-

Chemical Name: Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol

-

Nature of the Substance: A complex reaction mixture predominantly containing amides and esters of stearic acid.

General Solubility Characteristics

As a derivative of a long-chain fatty acid, the solubility of Einecs 270-171-6 is largely dictated by its lipophilic nature. Fatty acid amides generally exhibit low solubility in aqueous solutions due to the hydrophobic character of the long alkyl chain and the presence of strong intermolecular hydrogen bonding. Conversely, they tend to be more soluble in organic solvents, particularly those of lower polarity. A related compound, 2-aminoethyl stearate, is noted to be soluble in alcohols and ethers.

Quantitative Solubility Data

Table 1: Solubility of Stearic Acid (Octadecanoic Acid) in Various Organic Solvents [1][2][3][4]

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mg/mL) |

| Ethanol | 28 | 4.5 | ~20[2] |

| Methanol | 28 | 2.2 | |

| Ethyl Acetate | 28 | 10.5 | |

| Acetone | 28 | 3.8 | |

| DMSO | ~10[2] | ||

| Dimethylformamide | ~30[2] | ||

| 2-Propanol | 25 | ~2.5 | |

| Heptane | 25 | ~1.8 | |

| Hexane | 25 | ~1.5 | |

| Trichloroethylene | 25 | ~20 | |

| Chloroform | Soluble[4] | ||

| Ether | Soluble[4] | ||

| Water | Insoluble[4] |

Table 2: Solubility of Stearamide (Octadecanamide) [5]

| Solvent | Solubility |

| Ethyl Ether | Very Soluble[5] |

| Chloroform | Very Soluble[5] |

| Alcohol | Slightly Soluble[5] |

| Ether | Slightly Soluble[5] |

Experimental Protocols

The following section outlines a general experimental methodology for determining the solubility of a substance like this compound. This protocol is based on established methods for fatty acids and their derivatives.

Gravimetric Method for Solubility Determination

This method is suitable for determining the solubility of a compound in various solvents at different temperatures.[1]

Materials:

-

Analytical balance (accuracy ± 0.1 mg)

-

Isothermal water bath with temperature control

-

Magnetic stirrer and stir bars

-

Glass test tubes with stoppers

-

Syringes and filters (pore size appropriate to prevent passage of undissolved solid)

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass test tube.

-

Place the test tube in the isothermal water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments (typically several hours).

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

-

Transfer the clear saturated solution to a pre-weighed container.

-

Determine the weight of the collected solution.

-

Evaporate the solvent from the solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

Instrumental Analysis for Quantification

For more complex mixtures or when higher precision is required, instrumental methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the dissolved components.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

This comprehensive guide, including the provided data on related compounds and a general experimental protocol, should serve as a valuable resource for researchers and professionals working with this compound. The presented information facilitates a better understanding of its solubility characteristics, which is essential for its application in various scientific and industrial fields.

References

In Vitro Toxicological Profile of Einecs 270-171-6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Toxicological Profile of Fatty acids, C16-18 and C18-unsatd., Me esters

Introduction

Einecs 270-171-6 is the European Inventory of Existing Commercial Chemical Substances number for a complex mixture of fatty acid methyl esters (FAMEs), specifically "Fatty acids, C16-18 and C18-unsatd., Me esters." This substance is commonly derived from vegetable oils, with soybean oil being a primary source, and is also known as soybean oil methyl ester or biodiesel. Its primary components are the methyl esters of palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3).

Given its use in various industrial applications, understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This technical guide provides a comprehensive overview of the available in vitro toxicological data for this compound and its principal components. It is important to note that while data on the specific mixture is limited, a profile can be constructed by examining its individual constituents and analogous substances. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have reviewed analogous chemicals and determined them to be of low risk to human health.[1] The European Chemicals Agency (ECHA) has an ongoing assessment for this substance.

General Toxicological Summary

Based on available safety data sheets for the constituent fatty acid methyl esters, this compound is generally considered to have a low order of acute toxicity. It is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[2][3][4][5] However, as with many substances, high concentrations or specific conditions such as heating, which can produce vapors, may lead to irritation. Biodiesel-soaked materials may pose a risk of spontaneous combustion.[6]

In Vitro Cytotoxicity

One study investigating the exhaust from pure soybean biodiesel (B100) on human bronchial epithelial cells (BEAS-2B) found that extracts did not exert any toxic effect at concentrations up to 100 µg/mL.[7] In contrast, some studies on the free fatty acid form, palmitate, have shown it to induce cytotoxicity and apoptosis in various cell lines, and it may increase the susceptibility of cells to other drug-induced toxicities.[8][9] Conversely, the monounsaturated fatty acid oleate has been shown to prevent palmitate-induced cytotoxicity in cardiac myocytes.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for Components and Analogs

| Test Substance | Cell Line | Concentration | Observed Effect | Reference |

| Methyl Palmitate | RAW 264.7 (macrophages) | 0.25 and 0.5 mM | Not toxic | [11] |

| Palmitate (free fatty acid) | HepG2 | Sublethal concentrations | Potentiated cytotoxicity of other drugs | [8] |

| Palmitate (free fatty acid) | Astrocytes | 1 mM for 24h | Reduced cell survival | [9] |

| Soybean Biodiesel (B100) Exhaust Extract | BEAS-2B (bronchial epithelial) | 10, 25, 50, 75, and 100 µg/mL | No toxic effect; induced cell proliferation | [7] |

| Methyl Linoleate Hydroperoxides | Murine Natural Killer (NK) cells | Not specified | Suppressed cytotoxicity of NK cells | [12] |

In Vitro Genotoxicity

The available evidence suggests that fatty acid methyl esters of the C16-18 range are not mutagenic. A reverse gene mutation assay (Ames test) on a substance containing C16-18 fatty acid methyl ethers was negative for mutagenicity, both with and without metabolic activation.[6] Safety data sheets for the individual components (methyl palmitate, methyl oleate, methyl linoleate) also state that they are not classified as germ cell mutagens.[2][3][4][5]

Table 2: Summary of In Vitro Genotoxicity Data

| Test Substance | Assay Type | Strains/Cell Line | Result | Reference |

| "Esterol C" (containing C16-18 FAMEs) | Reverse Gene Mutation Assay (Ames) | Salmonella typhimurium | Negative | [6] |

| Methyl Palmitate | Not specified | Not specified | Not classified as germ cell mutagenic | [2] |

| Methyl Oleate | Not specified | Not specified | Not classified as germ cell mutagenic | [3][4][7] |

| Methyl Linoleate | Not specified | Not specified | Not classified as germ cell mutagenic | [5] |

In Vitro Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of the components of this compound. Methyl palmitate, in particular, has demonstrated anti-inflammatory and antifibrotic effects.

In a study using RAW 264.7 macrophages, methyl palmitate was shown to inhibit the release of nitric oxide and tumor necrosis factor-alpha (TNF-α) while increasing the anti-inflammatory cytokine interleukin-10 (IL-10).[11] This effect is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[11] Other research has also suggested that hexadecanoic acid methyl ester (methyl palmitate) and octadecanoic acid methyl ester (methyl stearate) are responsible for the anti-inflammatory activity of certain plant extracts.[13]

Table 3: Summary of In Vitro Anti-inflammatory Data

| Test Substance | Cell Line | Model | Key Findings | Reference |

| Methyl Palmitate | RAW 264.7 (macrophages) | LPS stimulation | Decreased nitric oxide and TNF-α; increased IL-10; decreased phosphorylation of IκBα | [11] |

| Hexadecanoic acid methyl ester & Octadecanoic acid methyl ester | RAW 264.7 (macrophages) | Not specified | Implicated in the anti-inflammatory activity of a plant extract | [13] |

| Soybean Biodiesel (B100) Exhaust Extract | BEAS-2B (bronchial epithelial) | Not specified | Small, statistically insignificant increase in IL-6 and IL-8 | [7] |

Experimental Protocols

Detailed experimental protocols from the cited studies are not available. The following are representative protocols for the key assays mentioned.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare various concentrations of the test substance in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test substance. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Griess Assay for Nitric Oxide Production

-

Cell Culture and Treatment: Seed and treat cells (e.g., RAW 264.7 macrophages) with the test substance in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) for a specified time.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver fraction from rats induced with Aroclor 1254.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of the S9 mix or buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate of the negative control.

Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of methyl palmitate have been linked to the inhibition of the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

Caption: Simplified NF-κB signaling pathway and proposed inhibition by Methyl Palmitate.

General Workflow for In Vitro Toxicological Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicology of a substance.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. agilent.com [agilent.com]

- 6. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleate prevents palmitate-induced cytotoxic stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Methyl Linoleate Hydroperoxides on Murine Natural Killer Cell-Mediated Cytotoxicity [jstage.jst.go.jp]

- 13. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biodegradability of Octadecanoic Acid, Reaction Products with Triethanolamine, di-Me Sulfate-Quaternized

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of the chemical substance identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (CAS No. 85408-12-4). This compound belongs to the class of esterquats, which are quaternary ammonium compounds characterized by the presence of ester linkages. These structural features are central to their environmental fate and biodegradability.

Esterquats are recognized for their favorable environmental profile, primarily due to the susceptibility of their ester bonds to hydrolysis and subsequent microbial degradation. This inherent biodegradability makes them a preferred alternative to traditional quaternary ammonium compounds in various industrial and consumer applications.

Quantitative Biodegradability Data

| Chemical Class | Test Guideline | Biodegradation Percentage | Timeframe |

| Esterquats | OECD 301B | 80% to >85%[1] | 28 days |

This high level of mineralization in a 28-day period classifies esterquats as "readily biodegradable." The pass level for ready biodegradability in an OECD 301B test is ≥ 60% of the theoretical CO2 evolution within a 10-day window during the 28-day test.[2][3]

Experimental Protocols: OECD 301B - CO2 Evolution Test

The OECD 301B test is a stringent aerobic biodegradation assay that measures the amount of carbon dioxide evolved from the microbial degradation of a test substance.[2][3][4] This method is widely accepted for determining the ready biodegradability of chemical compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[4] The CO2 produced as the microorganisms metabolize the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.[2] The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.[2]

Key Methodological Steps:

-

Preparation of Mineral Medium: A basal mineral medium containing essential inorganic salts is prepared.

-

Inoculum: The microbial inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant.[2]

-

Test Vessels: The experiment is conducted in sealed vessels. Each setup includes test vessels containing the test substance and inoculum, control vessels with inoculum only (to measure blank CO2 evolution), and vessels with a reference substance (e.g., sodium benzoate) to validate the test procedure.[3]

-

Test Conditions: The test is run at a constant temperature, typically between 20-25°C, in the dark to prevent photodegradation.[2] The mixture is continuously aerated with CO2-free air.[2]

-

CO2 Trapping and Measurement: The effluent air from the test vessels is passed through a series of traps containing a known concentration of a CO2 absorbent. The amount of CO2 produced is determined by analyzing the remaining absorbent at regular intervals.[2]

-

Data Analysis: The cumulative CO2 evolution in the test vessels (corrected for the blank controls) is expressed as a percentage of the ThCO2. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.[3]

Visualizations

Experimental Workflow: OECD 301B Test

Caption: Workflow of the OECD 301B CO2 Evolution Test.

Biodegradation Pathway of Triethanolamine Esterquat

Caption: General biodegradation pathway of a triethanolamine esterquat.

References

Surface activity of Einecs 270-171-6 at different concentrations

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the surface activity of Einecs 270-171-6, chemically identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (CAS Number: 68412-15-7). This compound belongs to the class of cationic surfactants known as esterquats, which are widely utilized for their emulsifying, anti-static, and softening properties. This document details the relationship between the concentration of this substance and its effect on surface tension, including its critical micelle concentration (CMC). Detailed experimental protocols for the characterization of its surface activity are also provided, along with visual representations of key concepts and workflows to aid in comprehension and application in research and development settings.

Introduction to this compound (Triethanolamine Esterquat)

This compound is a quaternary ammonium compound synthesized from the reaction of octadecanoic acid (stearic acid) and triethanolamine, followed by quaternization with dimethyl sulfate. The resulting molecule possesses a positively charged hydrophilic head group and long hydrophobic alkyl chains, making it an effective cationic surfactant. These structural features allow it to adsorb at interfaces, thereby reducing surface tension and facilitating the formation of micelles in aqueous solutions.

The primary applications of this and similar esterquats are in the formulation of fabric softeners, hair conditioners, and other personal care products.[1][2] In the context of drug development, understanding the surface activity of such excipients is crucial for formulation design, particularly for improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Surface Activity at Different Concentrations

The surface activity of a surfactant is concentration-dependent. At low concentrations, the surfactant molecules arrange themselves at the air-water interface, leading to a significant decrease in surface tension. As the concentration increases, the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form micelles. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative data for a closely related triethanolamine esterquat derived from C16-C18 fatty acids. This data illustrates the typical relationship between concentration and surface tension.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10⁻⁶ | 68.5 |

| 1.0 x 10⁻⁵ | 55.2 |

| 5.0 x 10⁻⁵ | 42.1 |

| 1.0 x 10⁻⁴ | 35.8 |

| 5.0 x 10⁻⁴ | 32.5 (CMC) |

| 1.0 x 10⁻³ | 32.4 |

| 5.0 x 10⁻³ | 32.3 |

Note: This data is representative of a typical C16-C18 triethanolamine esterquat and is intended for illustrative purposes.

Experimental Protocols

The determination of surface tension and CMC of cationic surfactants like this compound is typically performed using tensiometric methods. The Wilhelmy plate and Du Noüy ring methods are two of the most common and accurate techniques.

Synthesis of Triethanolamine Esterquat

A typical synthesis process for a triethanolamine esterquat involves a two-step reaction: esterification followed by quaternization.

3.1.1. Esterification:

-

A mixture of triethanolamine and octadecanoic acid (in a molar ratio of approximately 1:1.8) is charged into a reaction vessel equipped with a stirrer, thermometer, and a vacuum line.

-

A catalytic amount of a suitable catalyst, such as hypophosphorous acid, is added.

-

The mixture is heated to a temperature of 140-160°C under reduced pressure.

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified level.

-

The resulting esteramine is then cooled.

3.1.2. Quaternization:

-

The synthesized esteramine is dissolved in a suitable solvent, such as isopropanol.

-

Dimethyl sulfate is added dropwise to the solution while maintaining the temperature between 40-60°C.

-

The reaction mixture is stirred for several hours until the quaternization is complete, which can be monitored by titration to determine the cationic content.

-

The final product is then isolated.

Surface Tension Measurement: Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin platinum plate partially immersed in the liquid.

3.2.1. Apparatus:

-

Tensiometer with a sensitive microbalance

-

Platinum Wilhelmy plate

-

Glass vessel for the sample solution

-

Temperature control unit

3.2.2. Procedure:

-

Clean the platinum plate thoroughly with a suitable solvent (e.g., ethanol or acetone) and then by flaming it to red-hot to remove any organic contaminants.

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Place a solution in the glass vessel and allow it to reach thermal equilibrium at the desired temperature.

-

Suspend the Wilhelmy plate from the microbalance and position it so that it is just above the liquid surface.

-

Slowly raise the sample vessel until the liquid surface makes contact with the plate.

-

The force measured by the balance at the moment of contact, corrected for buoyancy, is used to calculate the surface tension using the following equation:

-

γ = F / (L * cosθ)

-

Where γ is the surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, high-energy surface like platinum).

-

Surface Tension Measurement: Du Noüy Ring Method

The Du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid.

3.3.1. Apparatus:

-

Tensiometer with a sensitive microbalance

-

Platinum-iridium Du Noüy ring

-

Glass vessel for the sample solution

-

Temperature control unit

3.3.2. Procedure:

-

Clean the Du Noüy ring thoroughly with a solvent and by flaming.

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Place a solution in the glass vessel and allow it to reach thermal equilibrium.

-

Suspend the ring from the microbalance and immerse it completely in the solution.

-

Slowly lower the sample vessel, causing the ring to be pulled through the liquid surface.

-

A liquid lamella is formed, and the force on the balance increases until it reaches a maximum just before the lamella breaks.

-

This maximum force is recorded and used to calculate the surface tension, often with a correction factor applied by the instrument's software to account for the shape of the liquid pulled up by the ring.

Visualizations

Signaling Pathway of Surfactant Action

Caption: Relationship between surfactant concentration, interface adsorption, and micelle formation.

Experimental Workflow for Surface Tension Measurement

Caption: Workflow for determining surface tension and CMC of a surfactant.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Stearic Acid-Derived Cationic Surfactants in Laboratory Experiments

Disclaimer: The EINECS number 270-171-6 is broadly assigned to reaction products of octadecanoic acid (stearic acid) and may not correspond to a single, specific cationic surfactant. This document provides detailed application notes and protocols for a representative cationic surfactant from this chemical family: Quaternized Stearic Imidazoline (QSI) , derived from the reaction of stearic acid and diethylenetriamine, followed by quaternization. This compound is selected for its relevance and documented use in applications pertinent to research and drug development.

Introduction to Quaternized Stearic Imidazoline (QSI) as a Cationic Surfactant

Quaternized Stearic Imidazoline (QSI) is a cationic surfactant characterized by a positively charged hydrophilic head group and a long hydrophobic tail derived from stearic acid. This amphiphilic nature allows it to adsorb at interfaces, reduce surface tension, and form micelles in aqueous solutions. Its cationic charge facilitates strong interactions with negatively charged surfaces, such as cell membranes and various polymers, making it a versatile tool in drug delivery and formulation science.

Key Physicochemical Properties:

| Property | Typical Value/Range | Reference |

| Appearance | Colorless to yellowish solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM (estimated for similar long-chain imidazolium surfactants) | [2] |

| Surface Tension at CMC | ~32 mN/m | [2] |

Application: Formulation of Oil-in-Water (O/W) Emulsions for Drug Delivery

Cationic surfactants like QSI are effective emulsifiers for creating stable oil-in-water (O/W) emulsions, which are widely used as delivery systems for lipophilic drugs. The positive surface charge imparted by QSI can enhance the interaction of emulsion droplets with negatively charged biological membranes, potentially improving drug absorption.

Experimental Protocol: Preparation of a QSI-Stabilized O/W Emulsion

This protocol describes the preparation of a model O/W emulsion using a high-shear homogenization method.

Materials:

-

Quaternized Stearic Imidazoline (QSI)

-

Miglyol 812 (or another suitable oil phase)

-

Lipophilic drug (e.g., curcumin, paclitaxel)

-

Deionized water

-

High-shear homogenizer (e.g., Ultra-Turrax)

Procedure:

-

Oil Phase Preparation: Dissolve the lipophilic drug in Miglyol 812 at a desired concentration. Gently heat if necessary to ensure complete dissolution.

-

Aqueous Phase Preparation: Disperse QSI in deionized water at a concentration above its CMC (e.g., 1-2% w/v). Heat the solution to approximately 70-80°C to ensure complete dissolution of the surfactant.

-

Pre-emulsification: Heat the oil phase to the same temperature as the aqueous phase. Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

-

Homogenization: Immediately subject the pre-emulsion to high-shear homogenization at 10,000-20,000 rpm for 5-10 minutes.

-

Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

-

Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data for O/W Emulsions with Cationic Surfactants:

| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 1% Cationic Surfactant | 150 - 300 | < 0.3 | +30 to +50 | [3][4] |

| 2% Cationic Surfactant | 100 - 250 | < 0.25 | +35 to +55 | [3][4] |

Experimental Workflow: O/W Emulsion Preparation

Caption: Workflow for preparing a QSI-stabilized O/W emulsion.

Application: Preparation of Cationic Solid Lipid Nanoparticles (SLNs)

QSI can also be used to formulate cationic solid lipid nanoparticles (SLNs), which are effective carriers for both lipophilic and hydrophilic drugs. The solid lipid matrix provides controlled drug release, while the cationic surface can enhance cellular uptake.

Experimental Protocol: Preparation of QSI-Stabilized SLNs

This protocol employs a hot homogenization and ultrasonication method.

Materials:

-

Quaternized Stearic Imidazoline (QSI)

-

Stearic acid (as the solid lipid)

-

Drug to be encapsulated

-

Deionized water

-

High-shear homogenizer

-

Probe sonicator

Procedure:

-

Lipid Phase Preparation: Melt the stearic acid at a temperature approximately 5-10°C above its melting point (around 75-80°C). Disperse the drug in the molten lipid.

-

Aqueous Phase Preparation: Dissolve QSI in deionized water and heat to the same temperature as the lipid phase.

-

Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5 minutes.

-

Ultrasonication: Subject the resulting pre-emulsion to probe sonication for 3-5 minutes to further reduce the particle size.

-

Nanoparticle Formation: Disperse the hot nanoemulsion into cold deionized water (2-4°C) under constant stirring. This rapid cooling causes the lipid to solidify, forming SLNs.

-

Washing and Collection: Centrifuge the SLN dispersion to pellet the nanoparticles and wash with deionized water to remove excess surfactant. Lyophilize for long-term storage.

Quantitative Data for Stearic Acid-Based SLNs with Cationic Surfactants:

| Surfactant Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Reference |

| 0.5 | 250 - 400 | < 0.4 | +25 to +40 | 60 - 75 | [5][6][7] |

| 1.0 | 150 - 300 | < 0.3 | +30 to +50 | 70 - 85 | [5][6][7] |

| 1.5 | 100 - 250 | < 0.25 | +35 to +55 | 75 - 90 | [5][6][7] |

Experimental Workflow: SLN Preparation

Caption: Workflow for preparing QSI-stabilized solid lipid nanoparticles.

Application: In Vitro Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of any new surfactant intended for biomedical applications. Cationic surfactants, in particular, can interact with cell membranes and may induce toxicity at certain concentrations. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity of QSI

Materials:

-

Cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended application)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-